
1-tert-Butyl 4-methyl 5-nitropyrimidine-1,4(2H)-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-tert-Butyl 4-methyl 5-nitropyrimidine-1,4(2H)-dicarboxylate is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-Butyl 4-methyl 5-nitropyrimidine-1,4(2H)-dicarboxylate typically involves multi-step organic reactions. A common route might include:
Nitration: Introduction of the nitro group into the pyrimidine ring.
Alkylation: Addition of tert-butyl and methyl groups.
Esterification: Formation of the dicarboxylate ester.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-tert-Butyl 4-methyl 5-nitropyrimidine-1,4(2H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
科学的研究の応用
1-tert-Butyl 4-methyl 5-nitropyrimidine-1,4(2H)-dicarboxylate may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action for 1-tert-Butyl 4-methyl 5-nitropyrimidine-1,4(2H)-dicarboxylate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact pathways and targets would require detailed experimental studies.
類似化合物との比較
Similar Compounds
1-tert-Butyl 4-methyl 5-nitropyrimidine: Lacks the dicarboxylate ester groups.
4-methyl 5-nitropyrimidine-1,4(2H)-dicarboxylate: Lacks the tert-butyl group.
1-tert-Butyl 5-nitropyrimidine-1,4(2H)-dicarboxylate: Lacks the methyl group.
Uniqueness
1-tert-Butyl 4-methyl 5-nitropyrimidine-1,4(2H)-dicarboxylate is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity not found in similar compounds.
特性
分子式 |
C11H15N3O6 |
|---|---|
分子量 |
285.25 g/mol |
IUPAC名 |
1-O-tert-butyl 4-O-methyl 5-nitro-2H-pyrimidine-1,4-dicarboxylate |
InChI |
InChI=1S/C11H15N3O6/c1-11(2,3)20-10(16)13-5-7(14(17)18)8(12-6-13)9(15)19-4/h5H,6H2,1-4H3 |
InChIキー |
FTBRJNVZELNJQT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CN=C(C(=C1)[N+](=O)[O-])C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


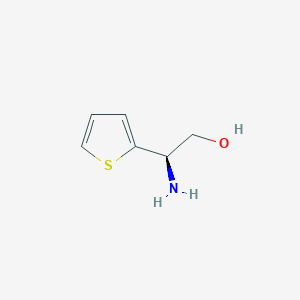
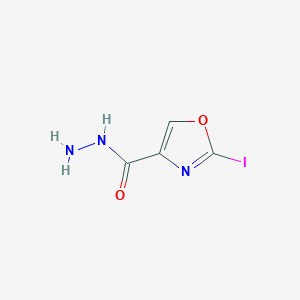
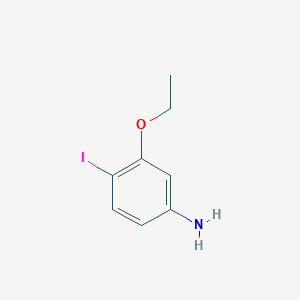
![2-(chloromethyl)-7-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12968396.png)

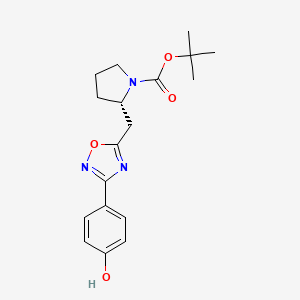
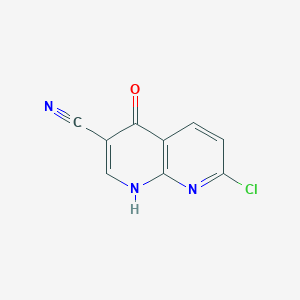
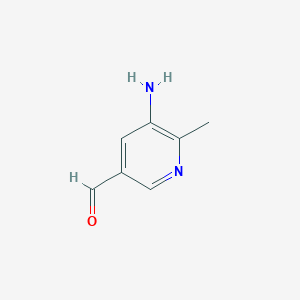
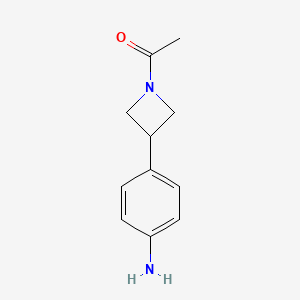
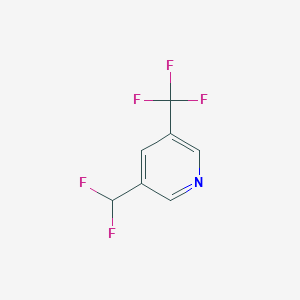
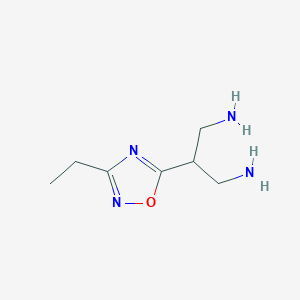

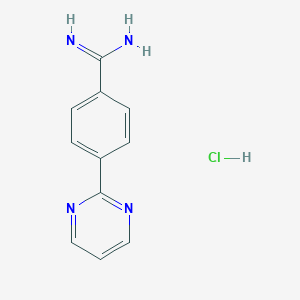
![4-Bromo-pyrazolo[1,5-a]pyridin-2-ol](/img/structure/B12968463.png)
